Cas no 1780532-33-3 (2-(3-fluorocyclobutyl)acetonitrile)

2-(3-Fluorocyclobutyl)acetonitrile is a fluorinated cyclobutyl derivative with applications in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances its reactivity and metabolic stability, making it a valuable intermediate for constructing complex molecules. Its cyclobutyl ring provides structural rigidity, which can influence the conformational properties of target compounds. The nitrile group offers versatility for further functionalization, including hydrolysis to carboxylic acids or reduction to amines. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where fluorination is often employed to optimize pharmacokinetic properties. High purity and consistent quality ensure reliable performance in synthetic workflows.
2-(3-fluorocyclobutyl)acetonitrile structure
1780532-33-3 structure
Product Name:2-(3-fluorocyclobutyl)acetonitrile
CAS No:1780532-33-3
MF:C6H8FN
MW:113.132824897766
CID:4613479
PubChem ID:84762051
Update Time:2025-05-26

2-(3-fluorocyclobutyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorocyclobutyl)acetonitrile
    • Inchi: 1S/C6H8FN/c7-6-3-5(4-6)1-2-8/h5-6H,1,3-4H2
    • InChI Key: MVFNOZHFTYLSAW-UHFFFAOYSA-N
    • SMILES: C(#N)CC1CC(F)C1

2-(3-fluorocyclobutyl)acetonitrile Pricemore >>

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Additional information on 2-(3-fluorocyclobutyl)acetonitrile

Introduction to 2-(3-fluorocyclobutyl)acetonitrile (CAS No. 1780532-33-3)

2-(3-fluorocyclobutyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1780532-33-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of fluorinated cyclobutyl derivatives, which are known for their unique structural and electronic properties. The presence of a nitrile group and a fluorinated cyclobutyl moiety makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The fluorocyclobutyl substituent in 2-(3-fluorocyclobutyl)acetonitrile plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine atoms are widely employed in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and alter lipophilicity. The cyclobutyl ring, on the other hand, contributes to steric constraints that can influence molecular interactions within biological targets. This combination of structural features makes 2-(3-fluorocyclobutyl)acetonitrile a valuable building block for designing small-molecule inhibitors and activators.

In recent years, there has been a surge in research focused on developing treatments for various diseases, including cancer, inflammation, and neurological disorders. 2-(3-fluorocyclobutyl)acetonitrile has emerged as a key intermediate in the synthesis of molecules targeting these conditions. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are critical in cancer therapy. The fluorine atom's electronic properties can fine-tune the binding interactions between the inhibitor and its target enzyme, leading to improved efficacy and reduced side effects.

Moreover, the nitrile group in 2-(3-fluorocyclobutyl)acetonitrile provides a reactive site for further functionalization, enabling chemists to design complex molecular architectures. This reactivity has been leveraged in the synthesis of protease inhibitors, which are essential for managing viral infections and inflammatory diseases. The ability to introduce fluorine-containing groups at specific positions allows for precise control over the compound's biological activity, making it an attractive candidate for drug development.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies have shown that the fluorocyclobutyl moiety can improve binding affinity by optimizing van der Waals interactions and hydrophobic effects. These insights have guided the design of more potent and selective drug candidates derived from 2-(3-fluorocyclobutyl)acetonitrile.

The agrochemical industry has also recognized the potential of 2-(3-fluorocyclobutyl)acetonitrile as a precursor for developing novel pesticides and herbicides. The unique combination of fluorine and cyclobutyl groups contributes to enhanced stability and bioavailability, making these compounds more effective at controlling pests while minimizing environmental impact. Research is ongoing to explore its role in creating next-generation agrochemicals that are both efficient and sustainable.

In conclusion, 2-(3-fluorocyclobutyl)acetonitrile (CAS No. 1780532-33-3) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its structural features enable the design of bioactive molecules with improved properties, such as enhanced metabolic stability and targeted biological activity. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in addressing global health and agricultural challenges.

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